

Application Notes: Green Counterstaining for Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: Acid green 20

Cat. No.: B15136020

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Introduction

These application notes provide a detailed protocol for the use of a green acid dye as a counterstain in paraffin-embedded tissue sections. While the initial inquiry specified **Acid Green 20** (C.I. 20495), a thorough review of scientific literature indicates that its application in histological staining of paraffin-embedded tissues is not well-documented. However, a chemically similar and widely used alternative, Light Green SF Yellowish (Acid Green 5, C.I. 42095), serves as an excellent representative for this class of dyes. Light Green SF Yellowish is a standard component of the Masson's Trichrome staining procedure, where it is utilized to differentially stain collagen and other connective tissue elements.

The protocol outlined below is based on the well-established Masson's Trichrome stain, a cornerstone technique in histology for visualizing muscle, collagen fibers, fibrin, and nuclei. This method is invaluable for studying pathologies that involve changes in connective tissue, such as fibrosis in cardiac, hepatic, and renal tissues.

Principle of Staining

The Masson's Trichrome stain is a multi-step procedure that relies on the differential binding of anionic dyes to tissue components based on their porosity and charge. The protocol typically involves the sequential application of an iron hematoxylin for nuclear staining, a red acid dye (e.g., Biebrich scarlet-acid fuchsin) to stain cytoplasm and muscle, and a green or blue acid dye to stain collagen. Phosphotungstic and/or phosphomolybdic acid are used as differentiating agents. These large polyacids are thought to act as a link between the collagen fibers and the

green dye, while also removing the red dye from the collagen, allowing for the specific green staining.

Data Presentation

The following tables summarize the key quantitative parameters for the Light Green SF Yellowish staining protocol as part of a Masson's Trichrome stain.

Table 1: Solution Preparation

Reagent	Formulation
Weigert's Iron Hematoxylin (Working Solution)	Mix equal parts of Stock Solution A (1% Hematoxylin in 95% Alcohol) and Stock Solution B (4% Ferric Chloride in 1% HCl)
Biebrich Scarlet-Acid Fuchsin Solution	90 mL of 1% aqueous Biebrich scarlet, 10 mL of 1% aqueous acid fuchsin, 1 mL of glacial acetic acid
Phosphotungstic/Phosphomolybdic Acid Solution	5 g phosphotungstic acid, 5 g phosphomolybdic acid in 100 mL distilled water
Light Green SF Yellowish Solution	2 g Light Green SF Yellowish, 2 mL glacial acetic acid in 100 mL distilled water
1% Acetic Acid Solution	1 mL glacial acetic acid in 99 mL distilled water

Table 2: Staining Protocol Timings

Step	Reagent	Incubation Time	Temperature
Deparaffinization & Rehydration	Xylene, Graded Alcohols, Water	~20 minutes	Room Temp.
Mordanting (for formalin-fixed tissue)	Bouin's Solution	1 hour	56-60°C
Nuclear Staining	Weigert's Iron Hematoxylin	10 minutes	Room Temp.
Cytoplasmic Staining	Biebrich Scarlet-Acid Fuchsin	15 minutes	Room Temp.
Differentiation	Phosphotungstic/Phosphomolybdic Acid	10-15 minutes	Room Temp.
Collagen Staining	Light Green SF Yellowish Solution	5-10 minutes	Room Temp.
Rinsing	1% Acetic Acid	2-5 minutes	Room Temp.
Dehydration & Clearing	Graded Alcohols, Xylene	~15 minutes	Room Temp.

Experimental Protocol: Masson's Trichrome Stain with Light Green Counterstain

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Materials:

- Paraffin-embedded tissue sections (4-5 μm thick) on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water

- Bouin's Solution
- Weigert's Iron Hematoxylin (Stock A and B)
- Biebrich Scarlet-Acid Fuchsin Solution
- Phosphotungstic/Phosphomolybdic Acid Solution
- Light Green SF Yellowish Solution
- 1% Acetic Acid Solution
- Resinous mounting medium
- Coplin jars or staining dishes
- Water bath or oven (56-60°C)

Procedure:

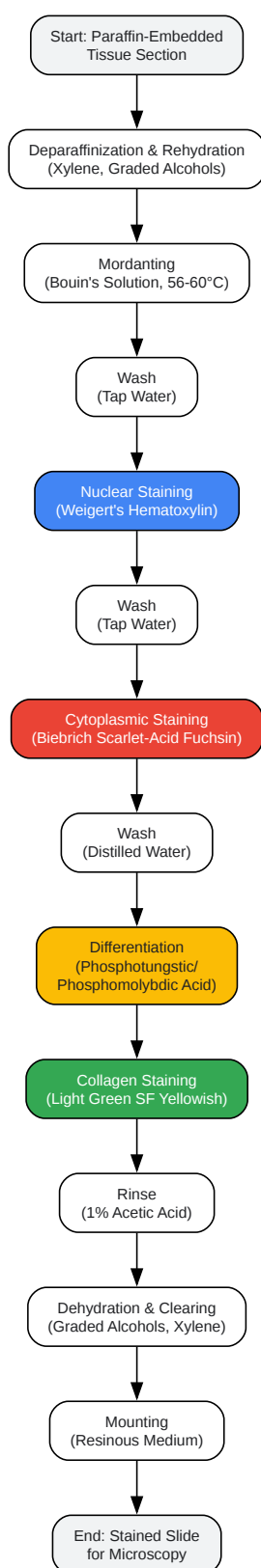
- Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer through two changes of 100% ethanol for 3 minutes each. c. Transfer through two changes of 95% ethanol for 3 minutes each. d. Transfer to 70% ethanol for 3 minutes. e. Rinse in running tap water.
- Mordanting (for formalin-fixed tissue): a. Pre-heat Bouin's solution to 56-60°C. b. Immerse slides in the pre-heated Bouin's solution for 1 hour. c. Allow slides to cool and wash thoroughly in running tap water until the yellow color is completely removed. d. Rinse in distilled water.
- Nuclear Staining: a. Prepare fresh Weigert's iron hematoxylin working solution by mixing equal parts of stock solutions A and B. b. Stain in Weigert's iron hematoxylin for 10 minutes. c. Rinse in running warm tap water for 10 minutes. d. Wash in distilled water.
- Cytoplasmic Staining: a. Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes. b. Wash in distilled water.

- Differentiation: a. Immerse in phosphotungstic/phosphomolybdic acid solution for 10-15 minutes, or until the collagen is not red.
- Collagen Staining: a. Without rinsing, transfer the slides directly to the Light Green SF Yellowish solution and stain for 5-10 minutes.
- Final Rinse: a. Rinse briefly in 1% acetic acid solution for 2-5 minutes. b. Wash in distilled water.
- Dehydration and Clearing: a. Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol. b. Clear in two changes of xylene for 5 minutes each.
- Mounting: a. Mount with a resinous mounting medium.

Expected Results:

- Nuclei: Black
- Cytoplasm, muscle, and erythrocytes: Red
- Collagen: Green

Visualization of Experimental Workflow



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Caption: Workflow for Masson's Trichrome Staining.

- To cite this document: BenchChem. [Application Notes: Green Counterstaining for Paraffin-Embedded Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136020#acid-green-20-staining-protocol-for-paraffin-embedded-tissue-sections]

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